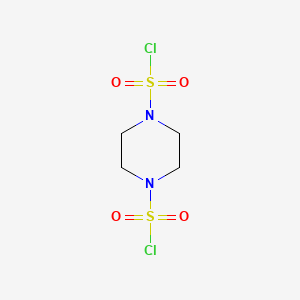

Piperazine-1,4-disulfonyl dichloride

Description

Properties

CAS No. |

36959-72-5 |

|---|---|

Molecular Formula |

C4H8Cl2N2O4S2 |

Molecular Weight |

283.2 g/mol |

IUPAC Name |

piperazine-1,4-disulfonyl chloride |

InChI |

InChI=1S/C4H8Cl2N2O4S2/c5-13(9,10)7-1-2-8(4-3-7)14(6,11)12/h1-4H2 |

InChI Key |

COIOMSXMIRZRKR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1S(=O)(=O)Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Piperazine dissolved in glacial acetic acid (40 °C), cooled to RT | Preparation of piperazine solution for reaction | — |

| 2 | Addition of sulfonyl chloride reagent (e.g., methanesulfonyl chloride, benzenesulfonyl chloride) dropwise | Electrophilic sulfonylation at nitrogen atoms | Reaction monitored by TLC |

| 3 | Addition of solid-supported catalyst, stirring for 3-6 hours | Catalyzed sulfonylation to improve selectivity | Catalyst separated by suction filtration |

| 4 | Purification by charcoal treatment, solvent evaporation, precipitation | Isolation of pure piperazine-1,4-disulfonyl dichloride | Recrystallization yields white crystalline solid |

| 5 | Characterization by melting point, NMR, elemental analysis | Confirm structure and purity | Example: M.p. 171–190 °C, 1H NMR consistent with sulfonylation |

Research Findings and Analytical Data

Characterization: The products are typically characterized by ^1H NMR, ^13C NMR, elemental analysis, and melting point determination. For instance, 4-(Methoxycarbonyl)piperazine-1-ium chloride shows characteristic NMR signals at 3.70–3.97 ppm (CH2 groups) and 3.65 ppm (OCH3 group).

Purity: Acid-base potentiometric titration confirms product purity, often exceeding 99%.

Yields: The yields for sulfonylation reactions range from moderate to high (50–85%), depending on reaction conditions and sulfonyl chloride reagent used.

Selectivity: Using the piperazine-1-ium cation improves chemoselectivity, reducing by-products and enabling routine synthesis of disulfonylated derivatives.

Comparative Analysis of Preparation Methods

| Method | Reagents | Solvent | Catalyst/Base | Temperature | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Direct sulfonylation of piperazine | Piperazine + sulfonyl chloride | Glacial acetic acid, acetone | Solid-supported catalyst or base | 0 °C to RT | 50–70% | Simple, straightforward | Possible side reactions, less selective |

| Piperazine-1-ium cation sulfonylation | Piperazine protonated + sulfonyl chloride | Acetone, dichloromethane | Solid-supported catalyst or base | RT | 60–85% | High selectivity, cleaner products | Requires protonation step |

| Reductive amination followed by sulfonylation (in related piperazine derivatives) | Multi-step with ketones, amines, sulfonyl chlorides | Various organic solvents | Reducing agents, bases | RT to 50 °C | 29–76% (multi-step) | Enables complex derivatives | More complex, multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions

Piperazine-1,4-disulfonyl dichloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Reaction Conditions: These reactions typically require an inert atmosphere, controlled temperature, and sometimes the presence of a catalyst to proceed efficiently.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example:

- Reaction with amines can produce sulfonamide derivatives.

- Reaction with alcohols can yield sulfonate esters.

Scientific Research Applications

Piperazine-1,4-disulfonyl dichloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate ester derivatives.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of drugs that target specific biological pathways.

Industry: this compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of piperazine-1,4-disulfonyl dichloride involves its reactivity towards nucleophiles. The compound’s chlorine atoms are highly reactive and can be readily replaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical synthesis processes to create new compounds with desired properties.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions:

Key Observations :

- Aromatic vs. Aliphatic vs. Heterocyclic Core : The benzene derivative (aromatic) exhibits higher thermal stability (melting point: 138°C) due to π-π stacking, while the piperazine analog benefits from hydrogen-bonding interactions in crystalline states . The butane derivative’s aliphatic chain offers flexibility, making it suitable for spacer applications in supramolecular chemistry .

- Reactivity : this compound reacts more readily with amines due to the electron-donating nitrogen atoms in the piperazine ring, whereas the benzene analog undergoes slower electrophilic substitution .

Crystallographic and Hydrogen-Bonding Behavior

Crystal packing varies significantly:

- Piperazine Derivatives : Exhibit chair conformations with N–H···Cl hydrogen bonds and weak C–H···Cl interactions, forming 3D networks .

- Benzene Derivatives : Planar structures stabilized by π-π interactions and S=O···H hydrogen bonds .

- Butane Derivatives : Flexible chains lead to less ordered packing, with weaker van der Waals interactions .

Pharmaceutical Relevance

This compound is pivotal in synthesizing vardenafil analogs, where its sulfonamide linkages enhance drug-receptor interactions . In contrast, benzene derivatives are less common in pharmaceuticals due to rigidity and toxicity concerns.

Flame Retardancy

Piperazine sulfonyl derivatives, such as tetraethyl piperazine-1,4-diyldiphosphonate (TEPP), demonstrate flame-retardant properties in cotton fabrics, outperforming aliphatic analogs in thermal stability .

Biological Activity

Piperazine-1,4-disulfonyl dichloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its piperazine core, which is a six-membered heterocyclic compound containing two nitrogen atoms. The disulfonyl dichloride functional groups enhance its reactivity and potential for biological applications. The synthesis typically involves the reaction of piperazine with sulfonyl chlorides under controlled conditions to yield the desired compound.

Antiviral Properties

Recent studies have indicated that piperazine derivatives exhibit significant antiviral activity. For instance, analogues of this compound have been identified as potent inhibitors of the chikungunya virus (CHIKV). One study demonstrated that modifications to the piperazine structure could enhance antiviral efficacy while maintaining low cytotoxicity levels . The structure-activity relationship (SAR) analysis revealed that certain substitutions led to improved selectivity and potency against CHIKV.

Antioxidant Activity

Another area of research has focused on the antioxidant properties of piperazine derivatives. A series of 1,4-disubstituted piperazine-2,5-diones were evaluated for their ability to reduce oxidative stress in neuronal cells. The findings suggested that these compounds could protect cells from hydrogen peroxide-induced damage, highlighting their potential as therapeutic agents in neurodegenerative diseases .

Study 1: Antiviral Efficacy Against CHIKV

In a comprehensive study aimed at developing antiviral agents, researchers synthesized various piperazine derivatives and tested their activity against CHIKV. The most promising compound exhibited a selectivity index greater than 61, indicating a favorable therapeutic window. This study underscored the importance of structural modifications in enhancing biological activity .

Study 2: Antioxidative Mechanisms

A separate investigation into the antioxidative properties of piperazine derivatives revealed that certain compounds could significantly decrease reactive oxygen species (ROS) production and stabilize mitochondrial membranes. This mechanism was linked to an IL-6/Nrf2 positive-feedback loop, suggesting a novel pathway for neuroprotection .

Summary of Biological Activities

| Activity | Description | Key Findings |

|---|---|---|

| Antiviral | Inhibition of viruses such as CHIKV | High selectivity index; structural modifications enhance potency |

| Antioxidant | Protection against oxidative stress in neuronal cells | Reduction of ROS; stabilization of mitochondrial membranes; involvement of IL-6/Nrf2 pathway |

| Cytotoxicity | Evaluation of safety profiles in vitro | Low cytotoxicity observed at effective concentrations; potential for therapeutic applications in diseases |

Q & A

Q. What synthetic strategies are most effective for preparing Piperazine-1,4-disulfonyl dichloride, and how can reaction conditions be optimized to minimize hydrolysis?

this compound is typically synthesized via sulfonation of piperazine using chlorosulfonic acid, followed by controlled chlorination. Key parameters include maintaining anhydrous conditions to prevent hydrolysis of sulfonyl chloride groups . Temperature control (0–5°C) during sulfonation reduces side reactions, while stoichiometric excess of chlorinating agents (e.g., PCl₅) ensures complete conversion. Post-reaction quenching with ice water and rapid isolation via vacuum filtration are critical to stabilize the product .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

- FT-IR : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl groups.

- ¹H/¹³C NMR : Piperazine ring protons appear as a singlet (~δ 3.2 ppm), while sulfonyl chloride groups quaternary carbons resonate at ~δ 50 ppm .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate bond lengths (e.g., S–Cl ≈ 1.99 Å) and dihedral angles .

Q. What safety protocols are essential when handling this compound in the laboratory?

The compound’s high reactivity requires:

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods to prevent exposure to toxic HCl fumes .

- Storage : Anhydrous, inert atmospheres (argon) at ≤4°C to prevent decomposition .

- Spill management : Neutralization with sodium bicarbonate followed by absorption in vermiculite .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the nucleophilic substitution reactivity of this compound?

Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states, while elevated temperatures (40–60°C) accelerate substitution but risk sulfonate ester formation. Kinetic studies using HPLC or LC-MS can monitor reaction progress and identify competing pathways (e.g., hydrolysis vs. amine substitution) . Computational modeling (DFT) predicts solvent effects on activation energy, aiding in solvent selection .

Q. What mechanistic insights explain the compound’s instability under basic aqueous conditions?

Hydrolysis proceeds via a two-step mechanism:

- Step 1 : Nucleophilic attack by hydroxide on sulfur, forming a tetrahedral intermediate.

- Step 2 : Collapse of the intermediate to release Cl⁻ and generate piperazine-1,4-disulfonic acid. pH-dependent studies (pH 7–12) show pseudo-first-order kinetics, with rate constants increasing exponentially above pH 10 . Stabilizing strategies include buffered reactions (pH 6–8) or using phase-transfer catalysts .

Q. How can computational tools predict the compound’s interaction with biological targets, such as enzymes or receptors?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding affinities to targets like flavanone synthase (FLS). Hydrogen bonding between sulfonyl oxygens and active-site residues (e.g., Arg156) enhances binding stability. Free energy calculations (MM-PBSA) quantify interaction strengths, guiding structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond angles or space groups (e.g., monoclinic vs. orthorhombic) often arise from twinning or disorder. Remedies include:

- High-resolution data collection : Synchrotron radiation improves signal-to-noise ratios.

- TWINLAW analysis in SHELXL : Identifies twin laws and refines twin fractions .

- Hirshfeld surface analysis : Visualizes intermolecular interactions to validate packing models .

Methodological Considerations

- Synthetic Optimization : Use design of experiments (DoE) to map the interplay of temperature, solvent, and reagent ratios .

- Data Validation : Cross-reference crystallographic data with Cambridge Structural Database (CSD) entries to confirm structural novelty .

- Toxicity Screening : In vitro assays (e.g., Ames test) assess mutagenicity before biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.